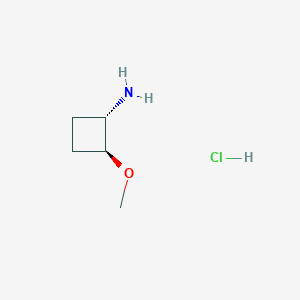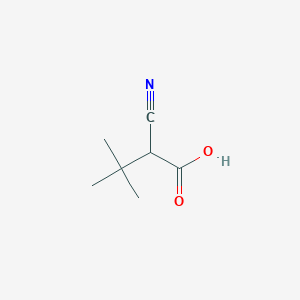![molecular formula C6H9NO2 B3421706 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 22255-16-9](/img/structure/B3421706.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with the molecular formula C6H9NO2 It is characterized by a unique structure that includes a nitrogen atom within a three-membered ring fused to a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is efficient and allows for the production of the compound in good yields. Another method involves the substitution reaction of a precursor compound with dimethyl carbonate, followed by a series of steps including methylation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the use of toxic reagents and reduce operational steps. For instance, the use of strong bases like LDA and catalysts such as Novozym435 in the reaction process can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. For example, it may inhibit proteases or other enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar structure but differs in stereochemistry, which can influence its chemical properties and reactivity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: This derivative includes additional methyl groups, which can affect its steric and electronic properties.
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid: This compound has a different arrangement of the nitrogen atom and carboxylic acid group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which confer unique chemical properties and potential for diverse applications.
Eigenschaften
CAS-Nummer |
22255-16-9 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m0/s1 |
InChI-Schlüssel |
JBDOTWVUXVXVDR-QRHDOFTISA-N |
SMILES |
C1C2C1C(NC2)C(=O)O |
Isomerische SMILES |
C1[C@@H]2[C@H]1C(NC2)C(=O)O |
Kanonische SMILES |
C1C2C1C(NC2)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


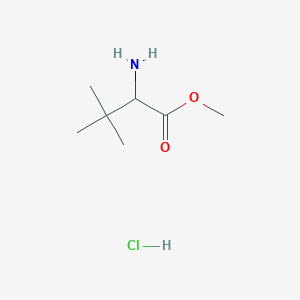
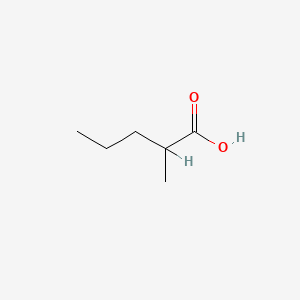


![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)
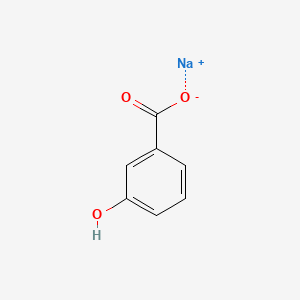

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B3421693.png)


